
Mercusicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercusicacid is a chemical compound that contains mercury. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is highly toxic and requires careful handling and disposal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercusicacid can be synthesized through various chemical reactions involving mercury and other reagents. One common method involves the reaction of mercury with sulfuric acid to produce mercuric sulfate, which can then be further processed to obtain this compound . Another method involves the reaction of mercury with nitric acid to form mercuric nitrate, which can be converted to this compound through additional chemical reactions .
Industrial Production Methods
In industrial settings, this compound is typically produced by treating mercury with hot concentrated sulfuric acid. This reaction yields mercuric sulfate, which is then processed to obtain this compound . The industrial production of this compound requires strict safety measures due to the toxic nature of mercury and its compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Mercusicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or zinc can reduce this compound to elemental mercury.
Substitution: This compound can undergo substitution reactions with halogens, resulting in the formation of halogenated mercury compounds.
Major Products Formed
The major products formed from these reactions include mercuric oxide, elemental mercury, and various halogenated mercury compounds .
Wissenschaftliche Forschungsanwendungen
Mercusicacid has several applications in scientific research:
Wirkmechanismus
Mercusicacid exerts its effects through interactions with cellular components. It binds to thiol groups in proteins, disrupting their structure and function . This interaction can lead to cellular damage and toxicity. The compound also interferes with enzymatic activities and disrupts cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercuric Chloride (HgCl2): A highly toxic compound used as a disinfectant and in various chemical reactions.
Mercuric Sulfate (HgSO4): Used as a catalyst in industrial processes and in analytical chemistry.
Mercuric Nitrate (Hg(NO3)2): Employed in the synthesis of other mercury compounds and in analytical procedures.
Uniqueness of Mercusicacid
This compound is unique due to its specific chemical structure and reactivity. It has distinct applications in scientific research and industry, particularly in processes involving mercury chemistry. Its toxicity and reactivity make it a valuable compound for studying mercury’s effects and for use in specialized industrial applications .
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20?/m0/s1 |
InChI-Schlüssel |
HPQKNJHVWUWAOR-VXIRYBQPSA-N |
Isomerische SMILES |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C(=O)O)C)CC(=O)O |
Kanonische SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
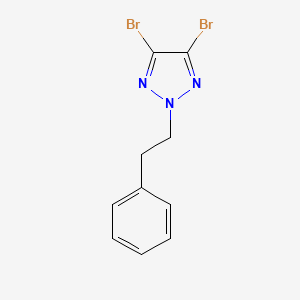
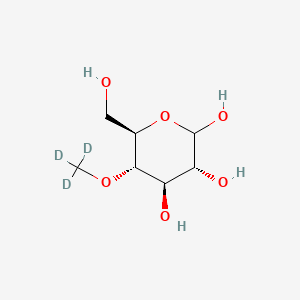
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
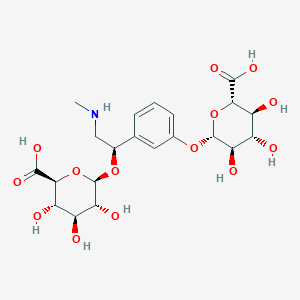
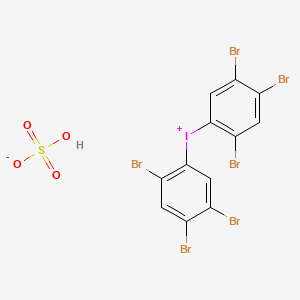
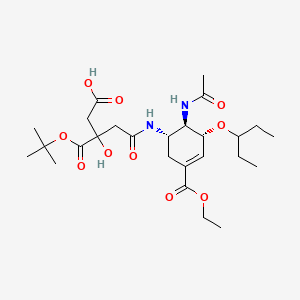
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
